1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one
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Overview
Description
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps. One common route includes the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base.
Introduction of the Thiophene Group: Finally, the piperazine derivative is coupled with a thiophene derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the thiophene group can contribute to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Telmisartan: A compound with a similar benzimidazole moiety used as an antihypertensive agent.
Benzimidazole Derivatives: Various benzimidazole derivatives are known for their biological activities.
Uniqueness
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one is unique due to the combination of its structural features, which confer specific electronic and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20N4OS |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C18H20N4OS/c23-18(12-14-4-3-11-24-14)22-9-7-21(8-10-22)13-17-19-15-5-1-2-6-16(15)20-17/h1-6,11H,7-10,12-13H2,(H,19,20) |
InChI Key |
LQXOYVWYBNTKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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